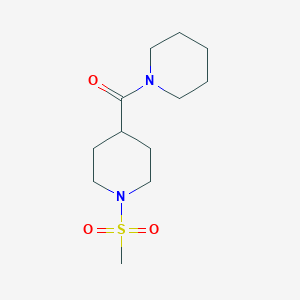
1-METHANESULFONYL-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHANESULFONYL-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a piperidine ring. Its molecular formula is C12H22N2O3S, and it has a molecular weight of 274.38 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHANESULFONYL-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-METHANESULFONYL-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-METHANESULFONYL-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the reduction of inflammation or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(1-Methanesulfonyl-piperidin-4-yl)-methanol: Similar structure but with a hydroxyl group instead of a piperidin-1-yl-methanone group.
(1-Methanesulfonyl-piperidin-4-yl)-acetic acid: Contains an acetic acid group instead of a piperidin-1-yl-methanone group.
Uniqueness
1-METHANESULFONYL-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE is unique due to its dual piperidine rings, which confer specific chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets compared to its analogs, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C12H22N2O3S |
|---|---|
Molecular Weight |
274.38g/mol |
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H22N2O3S/c1-18(16,17)14-9-5-11(6-10-14)12(15)13-7-3-2-4-8-13/h11H,2-10H2,1H3 |
InChI Key |
GUGUZGKFRFWROE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCCC2 |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















